1-[(5-bromo-2-thienyl)sulfonyl]-4-(methylsulfonyl)piperazine
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Overview
Description
1-[(5-bromo-2-thienyl)sulfonyl]-4-(methylsulfonyl)piperazine is a chemical compound with the molecular formula C10H13BrN2O4S2 It is characterized by the presence of a brominated thiophene ring, a sulfonyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-bromo-2-thienyl)sulfonyl]-4-(methylsulfonyl)piperazine typically involves the following steps:
Bromination of Thiophene: The starting material, thiophene, undergoes bromination to introduce a bromine atom at the 5-position. This reaction is usually carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Sulfonylation: The brominated thiophene is then subjected to sulfonylation using a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like pyridine or triethylamine. This step introduces the sulfonyl group onto the thiophene ring.
Piperazine Coupling: The final step involves coupling the sulfonylated thiophene with piperazine. This reaction is typically carried out in a solvent such as dichloromethane or tetrahydrofuran, with a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[(5-bromo-2-thienyl)sulfonyl]-4-(methylsulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert sulfonyl groups to thiols or sulfides.
Substitution: The bromine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or alkoxides, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, sulfides
Substitution: Various substituted thiophene derivatives
Scientific Research Applications
1-[(5-bromo-2-thienyl)sulfonyl]-4-(methylsulfonyl)piperazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[(5-bromo-2-thienyl)sulfonyl]-4-(methylsulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl and piperazine groups enable it to bind to enzymes, receptors, or other proteins, thereby modulating their activity. The brominated thiophene ring may also contribute to its binding affinity and specificity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-[(5-bromo-2-thienyl)sulfonyl]-4-(methylsulfonyl)piperazine can be compared with other similar compounds, such as:
1-[(5-bromo-2-thienyl)sulfonyl]piperazine: Lacks the methylsulfonyl group, which may affect its chemical reactivity and biological activity.
1-[(5-bromo-2-thienyl)sulfonyl]-4-(2-furoyl)piperazine: Contains a furoyl group instead of a methylsulfonyl group, potentially altering its properties and applications.
1-[(5-bromo-2-thienyl)sulfonyl]-4-(2-pyridinyl)piperazine: Features a pyridinyl group, which may influence its binding interactions and biological effects.
Properties
IUPAC Name |
1-(5-bromothiophen-2-yl)sulfonyl-4-methylsulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O4S3/c1-18(13,14)11-4-6-12(7-5-11)19(15,16)9-3-2-8(10)17-9/h2-3H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSVNJZIOUGMBKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(S2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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